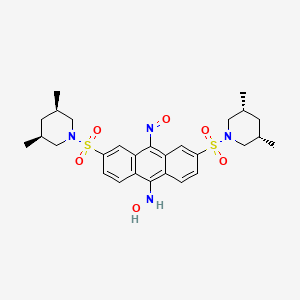
Tegatrabetan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tegatrabetan, also known as Tegavivint and BC2059, is a β-Catenin antagonist . It disrupts the binding of β-catenin with the scaffold protein transducin β-like 1 (TBL1) . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of Tegatrabetan is C28H36N4O6S2 . Its molecular weight is 588.74 . The CAS number is 1227637-23-1 .
Chemical Reactions Analysis
Tegatrabetan has been shown to inhibit cell proliferation in suspension culture over 120 hours and induce apoptosis of cultured human acute myeloid leukemia (AML) HL-60, OCI-AML3, and MV4-11 cells dose-dependently . It also induces a modest but significant accumulation of cells in the G0/G1 phase, with a concomitant decline in the G2/M phase of the cell cycle .
Physical And Chemical Properties Analysis
Tegatrabetan has a molecular weight of 588.74 . The NMR data is consistent with its structure .
Aplicaciones Científicas De Investigación
Animal Models in Diabetes Research : Animal models, particularly rodents, are crucial for studying diabetes pathogenesis and testing new treatments, including islet cell transplantation and preventative strategies (Rees & Alcolado, 2005).
Metabolomic Analysis in Diabetic Rats : Metabolomic studies have shown that the streptozotocin (STZ)-induced rat model of diabetes is appropriate for research into diabetes and potential therapies. The study found several metabolic changes associated with diabetic complications reversed following treatment with the experimental therapeutic TETA (Ugarte et al., 2012).
All-trans Retinoic Acid in Diabetes : All-trans retinoic acid (ATRA) treatment inhibited diabetes in NOD mice, suppressing interferon (IFN)-γ–producing T-cells and expanding T regulatory cells, without affecting Th17 cells. This suggests ATRA as a potential treatment for diabetes (Van et al., 2008).
Machine Learning in Diabetes Research : Machine learning and data mining methods are being increasingly applied in diabetes research, aiding in prediction, diagnosis, and management. The study highlights the use of clinical datasets and algorithms like SVM in diabetes research (Kavakiotis et al., 2017).
Antihyperglycemic Activity of Tetracera scandens Linn. Leaves : This study demonstrated the anti-diabetic efficacy of Tetracera scandens Linn. leaves, which significantly reduced fasting blood glucose levels in diabetic rats (Umar et al., 2010).
Tetramethylpyrazine in Diabetes : Tetramethylpyrazine (TMP) from Ligusticum chuanxiong showed potential as a treatment for type-2 diabetes. It improved fasting blood glucose levels and insulin resistance in diabetic rats, suggesting involvement of the PI3K/Akt signal pathway in its action (Rai et al., 2019).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3,6-bis[[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl]-10-nitrosoanthracen-9-yl]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O6S2/c1-17-9-18(2)14-31(13-17)39(35,36)21-5-7-23-25(11-21)28(30-34)26-12-22(6-8-24(26)27(23)29-33)40(37,38)32-15-19(3)10-20(4)16-32/h5-8,11-12,17-20,29,33H,9-10,13-16H2,1-4H3/t17-,18+,19-,20+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWCXCBGEFHCTN-FGYAAKKASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=C4C=CC(=CC4=C3N=O)S(=O)(=O)N5CC(CC(C5)C)C)NO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=C4C=CC(=CC4=C3N=O)S(=O)(=O)N5C[C@@H](C[C@@H](C5)C)C)NO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tegavivint | |
CAS RN |
1227637-23-1 |
Source


|
| Record name | Tegavivint [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227637231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TEGAVIVINT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18AP231HUP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

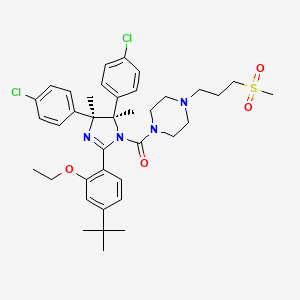
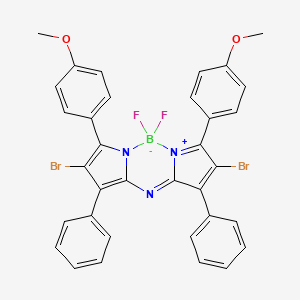




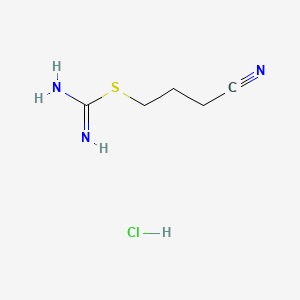
![(2'R,3S,4'S,5'R)-6-Chloro-4'-(3-chloro-2-fluorophenyl)-2'-(2,2-dimethylpropyl)-1,2-dihydro-N-(trans-4-hydroxycyclohexyl)-2-oxospiro[3H-indole-3,3'-pyrrolidine]-5'-carboxamide](/img/structure/B612083.png)

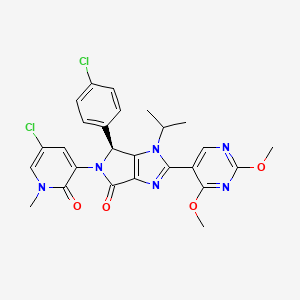
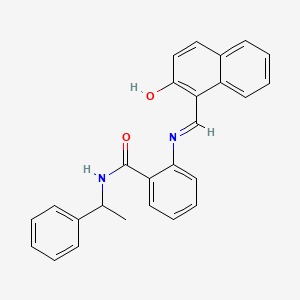


![1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B612094.png)